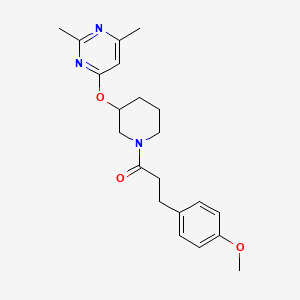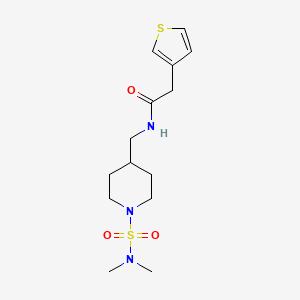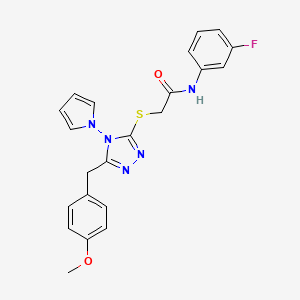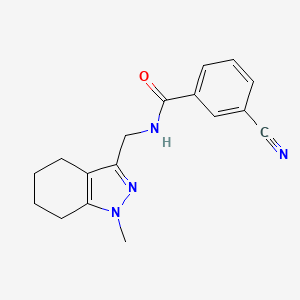![molecular formula C25H21N5O4 B2513119 N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185080-61-8](/img/structure/B2513119.png)
N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N5O4 and its molecular weight is 455.474. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design of Selective Human A3 Adenosine Receptor Antagonists
Research on 1,2,4-Triazolo[1,5-a]quinoxaline derivatives, including compounds structurally related to N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, has shown significant potential in the design of selective human A3 adenosine receptor antagonists. These compounds have been evaluated for their ability to selectively inhibit the A3 subtype of adenosine receptors, which are implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. The structural modifications of these derivatives have led to insights into the steric and electrostatic requirements for receptor recognition and binding, contributing to the development of potent and selective antagonists (Catarzi et al., 2005).
Anticancer Activity
Another significant area of application for these compounds is in anticancer research. Derivatives of the 1,2,4-triazolo[4,3-a]-quinoline, closely related to the query compound, have been designed and synthesized to meet the structural requirements essential for anticancer activity. These derivatives have been evaluated in vitro for their cytotoxicity against human neuroblastoma and colon carcinoma cell lines, with some compounds showing significant cytotoxicity. This research highlights the potential of these compounds in the development of new anticancer agents (Reddy et al., 2015).
Molecular Modeling and SAR Analysis
Structural-activity relationship (SAR) and molecular modeling studies of triazoloquinoxaline derivatives have provided valuable insights into the design of selective ligands for various receptor targets. These studies have explored the impact of different substituents on the molecular framework on binding affinity and selectivity, aiding in the rational design of new compounds with improved biological activities. This approach is crucial for the development of targeted therapies in various therapeutic areas (Lenzi et al., 2006).
Antimicrobial and Antiprotozoal Agents
The synthesis and biological evaluation of quinoxaline derivatives have also been extended to antimicrobial and antiprotozoal activities. A new series of compounds based on the quinoxaline-oxadiazole hybrids has been designed, synthesized, and evaluated for their antimicrobial and antiprotozoal activities. Some of these compounds have displayed promising activities against bacterial, fungal, and Trypanosoma cruzi strains, suggesting their potential as new therapeutic agents for treating infectious diseases (Patel et al., 2017).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-16-8-3-6-13-21(16)34-24-23-28-29(15-22(31)26-17-9-7-10-18(14-17)33-2)25(32)30(23)20-12-5-4-11-19(20)27-24/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKTVAWFOORZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513036.png)
![2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2513038.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2513039.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B2513042.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2513046.png)



![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2513050.png)
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2513053.png)



